7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
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Overview
Description
7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a chemical compound that belongs to the class of triazolopyrazines. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a triazole ring fused to a pyrazine ring, makes it a valuable scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride typically involves the cyclization of hydrazinopyrazine with orthoesters. One common method involves refluxing the reaction mixture in xylene for several hours, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine derivatives with reduced functional groups.
Scientific Research Applications
7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting cell growth and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
- 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Uniqueness
What sets 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride apart from similar compounds is its specific substitution pattern and the resulting biological activity. For example, its ability to act as a dual inhibitor of c-Met and VEGFR-2 kinases is a unique feature that makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C5H5ClN4O |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |
InChI |
InChI=1S/C5H4N4O.ClH/c10-5-4-8-7-3-9(4)2-1-6-5;/h1-3H,(H,6,10);1H |
InChI Key |
GKLNTJNGOMRYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=O)N1.Cl |
Origin of Product |
United States |
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